Diodone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

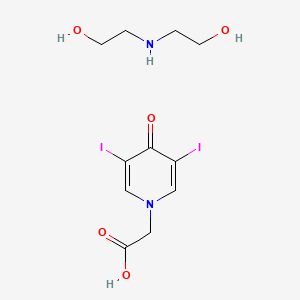

Diodone, scientifically known as 3,5-diiodo-4-oxo-1,4-dihydro-1-pyridinyl-acetic acid, is a chemical compound characterized by the presence of iodine atoms attached to a pyridine ring. This compound is notable for its unique structure, which includes both an aromatic nucleus and a carboxylic acid functionality. Diodone is primarily recognized for its applications in medical imaging as a contrast agent due to its high iodine content, which enhances the visibility of internal structures in radiographic imaging .

The biological activity of diodone has been explored in various studies, particularly focusing on its role as a contrast agent in medical imaging. Its iodine content allows it to absorb X-rays effectively, making it useful in enhancing the contrast of images obtained through computed tomography and other imaging modalities. Furthermore, diodone exhibits properties that may influence cellular processes, although detailed mechanisms of action remain an area for further research .

Diodone can be synthesized through several methods, with one prominent approach being the Guerbet reaction. This method involves the condensation of specific precursors under controlled conditions to form diodone. Other synthetic routes may include halogenation reactions where iodine is introduced into the aromatic system followed by functionalization to achieve the desired carboxylic acid group .

Diodone is unique due to its specific combination of diiodo groups and pyridine structure, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Studies on diodone have highlighted its interactions with various biological systems. The compound's ability to act as a Bronsted acid suggests it can donate protons in biochemical environments, potentially influencing enzymatic reactions and metabolic pathways . Furthermore, interaction studies with other compounds have shown that diodone can form complexes that may enhance or inhibit certain biological activities.

The historical development of pyridineacetic acid derivatives synthesis has its origins in the early twentieth century, with pioneering work establishing fundamental methodologies that remain relevant today. The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, represents one of the earliest systematic approaches to pyridine ring construction [1]. This multi-component reaction involves the condensation of an aldehyde such as formaldehyde, two equivalents of a beta-keto ester such as ethyl acetoacetate, and a nitrogen donor such as ammonium acetate or ammonia [1].

The development of Diodone specifically traces back to 1931, when the compound was first prepared by I.G. Farbenindustrie AG, as documented in French Patent 728634 [2]. The subsequent refinement by J. Reitmann in 1935, detailed in United States Patent 1993039 assigned to Winthrop, established the foundational synthetic approach that would influence industrial production methods for decades [2].

Early synthetic methodologies for pyridineacetic acid derivatives were characterized by harsh reaction conditions and limited selectivity. The traditional approach involved the formation of the pyridine ring through cyclization reactions, followed by subsequent functionalization to introduce the acetic acid moiety. These early methods typically employed strong acids such as sulfuric acid and nitric acid under elevated temperatures, resulting in yields ranging from 45 to 65 percent [3].

The historical synthesis of 3,5-diiodo-4-pyridone-N-acetic acid, the active component of Diodone, involved multiple discrete synthetic steps. The initial approach utilized 4-pyridone derivatives as starting materials, which were subjected to electrophilic iodination using molecular iodine in the presence of strong oxidizing agents [3]. The subsequent introduction of the acetate functionality required additional steps involving chloroacetic acid or bromoacetic acid under basic conditions .

Classical condensation reactions played a crucial role in early pyridineacetic acid synthesis. The Chichibabin synthesis, developed in the early 1900s, provided a method for pyridine formation through the condensation of aldehydes with ammonia and formaldehyde [5]. This approach was later adapted for the synthesis of substituted pyridines, including those bearing carboxylic acid functionalities [5].

The evolution of these historical methods was driven by the need to improve yields and reduce the use of toxic reagents. Early synthetic chemists recognized the limitations of traditional approaches, particularly the requirement for stoichiometric amounts of strong acids and the formation of significant quantities of waste products. These concerns led to the development of more sophisticated synthetic strategies in subsequent decades [6].

| Historical Method | Time Period | Key Features | Typical Yield (%) | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 1881-1920 | Multi-component condensation | 45-60 | Harsh conditions, limited scope |

| Chichibabin Method | 1906-1930 | Aldehyde-ammonia condensation | 50-65 | Toxic reagents, waste generation |

| Classical Iodination | 1920-1950 | Strong acid-mediated | 40-55 | Environmental concerns, selectivity |

| Traditional Cyclization | 1930-1960 | Multi-step approach | 55-70 | Complex workup, low efficiency |

Modern Industrial Synthesis Methodologies

Contemporary industrial synthesis of Diodone has evolved significantly from historical approaches, incorporating advanced catalytic systems, green chemistry principles, and process intensification strategies. Modern synthetic methodologies emphasize efficiency, environmental sustainability, and scalability while maintaining the high purity standards required for pharmaceutical applications.

The current industrial standard for Diodone synthesis employs a streamlined one-pot methodology that achieves remarkable efficiency compared to traditional multi-step processes. This approach, documented in Chinese Patent CN110483384, demonstrates the successful implementation of modern synthetic principles in large-scale manufacturing [7]. The process commences with 4-piperidone hydrochloride as the starting material, which undergoes consecutive ring-opening and iodination reactions to yield the target compound with an impressive 82.6 percent yield [7].

The first stage of the modern industrial synthesis involves the reaction of 4-piperidone hydrochloride with chloroacetic acid in aqueous sodium hydroxide solution. This transformation is conducted at carefully controlled temperatures between 70-75 degrees Celsius over a six-hour reaction period [7]. The alkaline conditions facilitate the nucleophilic substitution reaction while maintaining the integrity of the pyridine ring system. Critical process parameters include precise pH control and temperature management to prevent side reactions and ensure reproducible results.

The second stage involves the diiodination of the pyridine ring using hydrogen iodide and hydrogen peroxide as the electrophilic iodinating system. This reaction is conducted at temperatures ranging from 20-55 degrees Celsius over six hours, with careful control of the hydrogen peroxide addition rate to prevent over-oxidation of the ring system [7]. The use of hydrogen peroxide as an oxidizing agent represents a significant advancement over traditional methods that employed more hazardous reagents such as nitric acid or potassium permanganate.

Modern catalytic approaches have revolutionized pyridine synthesis methodologies, offering improved efficiency, selectivity, and environmental compatibility. Transition metal-catalyzed cyclization reactions have emerged as particularly powerful tools for constructing pyridine derivatives [5]. These methods typically employ palladium or copper catalysts to facilitate the cyclization of nitriles and alkynes, providing access to highly substituted pyridine systems with excellent regioselectivity [5].

Photocatalysis and electrocatalysis represent emerging technologies that have found application in modern pyridine synthesis. Visible-light photocatalysis enables the formation of pyridine derivatives through radical-mediated pathways under mild reaction conditions [8]. These methods offer significant advantages in terms of energy efficiency and the ability to perform transformations that are challenging using traditional thermal processes [8].

The implementation of continuous flow chemistry has transformed industrial pyridine synthesis by enabling precise control over reaction parameters and improving process safety. Flow reactors provide excellent heat and mass transfer characteristics, allowing for the use of higher temperatures and pressures than would be practical in batch processes [8]. This technology has been particularly valuable for reactions involving hazardous reagents or highly exothermic transformations.

Green chemistry principles have been increasingly incorporated into modern synthesis methodologies. The use of renewable feedstocks, such as biomass-derived materials, provides sustainable alternatives to traditional petrochemical starting materials [5]. Additionally, the development of solvent-free reactions and the use of water as a reaction medium have significantly reduced the environmental impact of industrial processes [3].

Mechanochemical activation using planetary ball mills has emerged as an innovative approach for pharmaceutical synthesis, including contrast agents. This technology generates energy through mechanical force, enabling efficient solvent-free syntheses of organic molecules [9]. The mechanochemical approach has been successfully applied to the synthesis of iodinated contrast agents, offering advantages such as reduced solvent consumption and improved process intensification [9].

Purification Techniques for Ionic Monomeric Contrast Agents

The purification of ionic monomeric contrast agents such as Diodone requires sophisticated separation techniques to achieve the exceptionally high purity standards mandated by pharmaceutical regulations. These methodologies must effectively remove impurities while preserving the chemical integrity and biological activity of the target compound. Modern purification strategies integrate multiple complementary techniques to address the diverse range of impurities encountered in contrast agent manufacturing.

High Performance Liquid Chromatography represents the gold standard for both analytical characterization and preparative purification of ionic monomeric contrast agents. Modern HPLC systems equipped with advanced stationary phases and detection technologies enable the separation and quantification of structurally similar compounds with exceptional resolution [10]. The technique is particularly valuable for removing product-related impurities such as mono-iodinated derivatives, positional isomers, and degradation products that may compromise the radiographic efficacy of the final product.

Reversed-phase chromatography has proven especially effective for Diodone purification due to the compound's amphiphilic nature. The hydrophobic interactions between the iodinated aromatic ring and the stationary phase provide the primary retention mechanism, while the ionic acetate functionality influences the elution characteristics [10]. Mobile phase optimization typically involves gradient elution using water-acetonitrile systems with carefully controlled pH to maintain compound stability and optimize separation efficiency.

Ion exchange chromatography provides a complementary purification strategy based on the ionic character of contrast agents. The technique is particularly effective for removing ionic impurities such as inorganic salts, residual catalysts, and process-related contaminants [11]. Strong anion exchange resins have shown excellent performance for Diodone purification, with the carboxylate functionality serving as the primary interaction site. The selectivity of ion exchange processes can be fine-tuned through pH adjustment and ionic strength manipulation to achieve optimal separation performance.

Contemporary ion exchange methodologies for contrast agent purification employ specialized resins designed specifically for pharmaceutical applications. AmberChrom fine mesh ion exchange resins have demonstrated superior performance characteristics, including high binding capacity, excellent chemical stability, and minimal extractable impurities [11]. These materials enable the development of robust purification processes that consistently meet regulatory requirements for pharmaceutical-grade contrast agents.

Crystallization techniques play a crucial role in the final purification and solid-state characterization of ionic monomeric contrast agents. The crystallization of Diodone from aqueous solutions requires careful control of supersaturation, temperature, and nucleation to achieve optimal crystal morphology and purity [12]. Anti-solvent crystallization using organic solvents such as ethanol or acetone has proven effective for removing trace impurities while producing crystals with desirable handling characteristics.

Advanced crystallization methodologies incorporate seed crystal addition and controlled cooling profiles to enhance reproducibility and product quality. The use of in-line monitoring techniques such as particle vision and measurement systems enables real-time optimization of crystallization parameters [12]. These approaches have significantly improved the consistency of crystal size distribution and polymorphic form control, factors that are critical for pharmaceutical manufacturing.

Macroporous adsorption resins provide an alternative purification strategy particularly suited for large-scale manufacturing operations. These materials separate compounds based on molecular size and hydrophobic interactions, offering advantages such as high throughput and reduced solvent consumption [13]. The technique has been successfully applied to ioversol purification, demonstrating its potential for related ionic contrast agents including Diodone [13].

Continuous chromatography techniques represent the latest advancement in pharmaceutical purification technology. Simulated moving bed chromatography and multicolumn countercurrent solvent gradient purification offer significant advantages over traditional batch processes, including improved productivity, reduced solvent consumption, and enhanced product recovery [14]. These techniques have demonstrated particular value for the purification of expensive pharmaceutical compounds where yield optimization is economically critical.

Membrane-based separation technologies have emerged as complementary techniques for contrast agent purification. Ultrafiltration and nanofiltration membranes can effectively remove high molecular weight impurities such as protein contaminants and polymeric byproducts [15]. These techniques are particularly valuable for the desalination and concentration steps required in contrast agent manufacturing.

The integration of multiple purification techniques in sequential operations has become standard practice for achieving pharmaceutical-grade purity. A typical purification train might employ ion exchange for initial cleanup, followed by crystallization for solid-state purification, and concluding with HPLC for final polishing [10]. This multi-step approach ensures comprehensive impurity removal while maintaining high product recovery.

Quality control methodologies for purified contrast agents rely heavily on chromatographic analysis to verify purity specifications. HPLC methods with UV detection at appropriate wavelengths enable the quantification of iodinated impurities with detection limits well below regulatory thresholds [10]. Complementary techniques such as ion chromatography provide verification of inorganic impurity levels, while mass spectrometry offers structural confirmation of product identity and impurity characterization.

The economic considerations of purification processes have driven the development of more efficient and cost-effective methodologies. Process intensification through continuous processing, solvent recycling systems, and automated operation have significantly reduced manufacturing costs while improving product consistency [14]. These advances have been particularly important for contrast agents, where market pressures demand both high quality and competitive pricing.

Environmental sustainability has become an increasingly important consideration in purification process design. The implementation of green chemistry principles, including solvent reduction, waste minimization, and energy efficiency, has led to more environmentally responsible manufacturing processes [15]. These improvements align with pharmaceutical industry sustainability goals while often providing economic benefits through reduced operating costs.

The regulatory landscape governing contrast agent purification continues to evolve, with increasing emphasis on process understanding and control strategy implementation. Quality by design principles require comprehensive characterization of purification processes, including identification of critical process parameters and their impact on product quality attributes [10]. This approach has led to more robust and reliable purification methodologies that consistently deliver pharmaceutical-grade products.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Wang N, Xu Q, Duan S, Lei R, Guo J. [Evaluation of risk factors and prognosis on diodone-induced acute kidney injury according to ESUR and KDIGO criteria]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Jan;41(1):65-70. doi: 10.11817/j.issn.1672-7347.2016.01.010. Chinese. PubMed PMID: 26819427.

3: Burg MB, Weller PF. Iodopyracet transport by isolated perfused flounder proximal renal tubules. Am J Physiol. 1969 Oct;217(4):1053-6. PubMed PMID: 5824304.

4: Hekman P, van Ginneken CA. Kinetic modeling of the renal excretion of iodopyracet in the dog. J Pharmacokinet Biopharm. 1982 Feb;10(1):77-92. PubMed PMID: 7069579.

5: Maher FT, Tauxe WN, Strong CG, Elveback LR. Renal clearance in man of pharmaceuticals containing radioactive iodine: influence of added carrier iodopyracet or o-iodohippurate. Mayo Clin Proc. 1970 Oct;45(10):701-11. PubMed PMID: 5479145.

6: FORBES M, BECKER B. The transport of organic anions by the rabbit eye. II. In vivo transport of iodopyracet (Diodrast). Am J Ophthalmol. 1960 Nov;50:867-75. PubMed PMID: 13700701.

7: Shikano N, Kanai Y, Kawai K, Ishikawa N, Endou H. Transport of 99mTc-MAG3 via rat renal organic anion transporter 1. J Nucl Med. 2004 Jan;45(1):80-5. PubMed PMID: 14734677.

8: Katayama K, Ohtani H, Kawabe T, Mizuno H, Endoh M, Kakemi M, Koizumi T. Kinetic studies on drug disposition in rabbits. I. Renal excretion of iodopyracet and sulfamethizole. J Pharmacobiodyn. 1990 Feb;13(2):97-107. PubMed PMID: 2384854.

9: Misson RT, Cutler RE. Radiocontrast-induced renal failure. West J Med. 1985 May;142(5):657-64. PubMed PMID: 4013281; PubMed Central PMCID: PMC1306134.

10: Katayama K, Tsubota E, Endoh M, Kakemi M, Koizumi T. Effect of iodopyracet on renal excretion of sulfamethizole in rabbits. J Pharmacobiodyn. 1990 Mar;13(3):179-85. PubMed PMID: 2374087.

11: Cohen ML. Radionuclide clearance techniques. Semin Nucl Med. 1974 Jan;4(1):23-38. Review. PubMed PMID: 4205000.

12: Reynolds WA, Pitkin RM, Hodari AA. Transfer of radioactive iodopyracet (131-I-Diodrast) from the fetus into amniotic fluid after tracheal ligation. Am J Obstet Gynecol. 1971 Jun 15;110(4):566-71. PubMed PMID: 4996573.

13: SUTHERLAND DL, KITE WC Jr, ROACH JF, CAMPBELL E. A note on the use of 25 per cent iodopyracet (diodrast) in cerebral angiography. J Neurosurg. 1955 May;12(3):223-5. PubMed PMID: 14381929.

14: ALYEA EP, HAINES CE. Intradermal test for sensitivity to iodopyracet injection, or diodrast. J Am Med Assoc. 1947 Sep 6;135(1):25-7. PubMed PMID: 20257747.

15: Wilson DM, Schwartz FD. In vivo incorporation of iodopyracet into erythrocytes of healthy and azotemic patients. J Lab Clin Med. 1968 Dec;72(6):951-7. PubMed PMID: 5723118.

16: PALMER R, PULSFORD J. [Hysterosalpingography with iodopyracet-polyvinylpyrrolidone medium and its association with penicillin perfusion]. Rev Fr Gynecol Obstet. 1954 Jan-Feb;49(1-2):16-22. Undetermined Language. PubMed PMID: 13186513.

17: MANCHESTER PT Jr, BONMATI J. Iodopyracet (diodrast) injection for orbital tumors. AMA Arch Ophthalmol. 1955 Oct;54(4):591-5. PubMed PMID: 13257990.

18: BECKER B, FORBES M. Iodopyracet (diodrast) transport by the rabbit eye. Am J Physiol. 1961 Mar;200:461-4. PubMed PMID: 13688426.

19: Peterson HO. The hazards of myelography. Radiology. 1975 Apr;115(1):237-9. PubMed PMID: 164045.

20: GOLUBOFF B, SHAPIRO B. Use of radioactive iodopyracet in renal function; a preliminary report. J Albert Einstein Med Cent (Phila). 1959 Jan;7(1):16-22. PubMed PMID: 13620429.